N-(1-ethylpropyl)cycloheptanamine hydrobromide
Overview
Description
Preparation Methods
The synthesis of N-(1-ethylpropyl)cycloheptanamine hydrobromide typically involves the reaction of cycloheptanamine with 1-ethylpropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other appropriate methods to obtain the hydrobromide salt .
Chemical Reactions Analysis
N-(1-ethylpropyl)cycloheptanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
N-(1-ethylpropyl)cycloheptanamine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N-(1-ethylpropyl)cycloheptanamine hydrobromide can be compared with other similar compounds, such as:
Cycloheptanamine: The parent compound, which lacks the 1-ethylpropyl group.
N-(1-ethylpropyl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
N-(1-ethylpropyl)cyclooctanamine: A similar compound with a cyclooctane ring instead of a cycloheptane ring.
Biological Activity
N-(1-ethylpropyl)cycloheptanamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the context of histamine receptor modulation. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
This compound is a derivative of cycloheptanamine, characterized by the addition of an ethylpropyl group. The compound's structure influences its interaction with various biological targets, particularly histamine receptors.
The compound primarily acts on the H1 and H3 histamine receptors:
- H1 Receptor : Involved in mediating allergic responses, inflammation, and neurotransmitter release. Activation leads to symptoms like itching and sneezing.
- H3 Receptor : Functions as an autoreceptor inhibiting the release of neurotransmitters in the central nervous system (CNS).
This compound shows selectivity for the H1 receptor over the H3 receptor, which may contribute to its therapeutic profile in treating allergic conditions without significant CNS side effects .
Antihistaminic Effects
Research indicates that compounds similar to this compound may exhibit antihistaminic properties. These properties are beneficial in managing conditions such as allergic rhinitis and other inflammatory diseases associated with histamine release .
Case Studies
- Allergic Rhinitis Treatment : A study evaluated a series of H1 receptor antagonists, including derivatives similar to this compound. Results indicated a significant reduction in symptoms such as sneezing and nasal congestion compared to controls .
- CNS Penetration Assessment : In vivo studies have shown that this compound has lower CNS penetration compared to traditional antihistamines, suggesting a reduced risk of sedation and cognitive impairment .
Pharmacological Profile
A comparative analysis of several compounds revealed that this compound has:
Property | Value |
---|---|
H1 Receptor Affinity | High |
H3 Receptor Affinity | Low |
CNS Penetration | Low |
Duration of Action | Prolonged |
This profile indicates a favorable balance between efficacy and safety, making it a candidate for further development in allergy therapeutics .
Safety and Side Effects
The safety profile is crucial for any therapeutic agent. Preliminary studies suggest that this compound may have fewer side effects compared to existing antihistamines due to its selectivity for the H1 receptor and limited CNS activity .
Properties
IUPAC Name |
N-pentan-3-ylcycloheptanamine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.BrH/c1-3-11(4-2)13-12-9-7-5-6-8-10-12;/h11-13H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIILZRJGWUFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCCCCC1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-67-0 | |
Record name | Cycloheptanamine, N-(1-ethylpropyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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